5-EU exhibits cell permeability, allowing it to enter living cells. Once inside, it gets converted into its corresponding nucleotide form, 5-ethynyluridine triphosphate (5-EUTP). This modified nucleotide can then be incorporated into newly synthesized RNA molecules by all three RNA polymerases in the cell []. This specific incorporation allows researchers to distinguish and study newly synthesized RNA from pre-existing RNA populations within the cell. The ethynyl group present in 5-EU serves as a unique tag that can be readily detected using specific chemical tools.
By employing 5-EU labeling, researchers can gain insights into cellular transcriptional activity. This includes:
Recent studies have explored the potential of 5-EU in developing modified mRNA therapeutics and vaccines. This stems from its ability to:
5-Ethynyluridine is a modified nucleoside that serves as a powerful tool for studying RNA synthesis. It is designed to replace uridine in cellular processes, allowing researchers to track newly synthesized RNA in real-time. The compound has a molecular formula of C₁₁H₁₂N₂O₆ and a molecular weight of 268.22 g/mol. Its unique ethynyl group enables it to participate in click chemistry reactions, facilitating the labeling and visualization of RNA within living cells .
5-EU acts as a metabolic labeling reagent for studying RNA synthesis. Live cells are exposed to 5-EU, which is taken up by the cells and converted to its corresponding nucleotide triphosphate (5-ethynyluridine triphosphate) []. This modified nucleotide can then be incorporated into nascent RNA by all three RNA polymerases during RNA transcription []. The presence of the ethynyl group in the newly synthesized RNA allows for its specific detection and visualization using click chemistry techniques [, ].
5-EU has been used in various research studies to investigate RNA synthesis in different biological contexts. Here are some examples:
5-Ethynyluridine primarily undergoes click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. This reaction allows for the conjugation of various azide-containing probes (such as fluorescent dyes or biotin) to the ethynyl group of 5-ethynyluridine-labeled RNA. This enables the detection and imaging of RNA in cellular contexts, providing insights into transcriptional activity and RNA dynamics .
The biological activity of 5-ethynyluridine is characterized by its ability to incorporate into nascent RNA chains during transcription. Studies have shown that it can efficiently label RNA in various cell types, making it a valuable tool for measuring transcription rates and studying RNA metabolism. Unlike some other nucleoside analogs, 5-ethynyluridine does not integrate into DNA, which helps in distinguishing between RNA and DNA synthesis in experiments .
5-Ethynyluridine can be synthesized through various methods, including:
5-Ethynyluridine has several applications in biological research:
Research involving 5-ethynyluridine has demonstrated its compatibility with various cellular systems. Studies have shown that it integrates well into RNA without significant cytotoxicity. Interaction studies often focus on its incorporation rates compared to other nucleoside analogs and its effectiveness in different cell types. The compound's rapid metabolism and clearance from cells also make it an ideal candidate for temporal studies of RNA dynamics .
Several compounds share structural similarities with 5-ethynyluridine, each with unique properties:
Compound Name | Structural Feature | Unique Property |
---|---|---|
5-Bromo-uridine | Bromine at 5-position | Incorporates into RNA but also DNA |
5-Ethynylcytidine | Ethynyl group at 5-position | Primarily labels RNA, faster metabolism |
8-Ethynyladenosine | Ethynyl group at 8-position | Used for labeling adenine-containing RNAs |
Uniqueness of 5-Ethynyluridine: Unlike some analogs like 5-bromo-uridine, which can incorporate into DNA, 5-ethynyluridine predominantly labels RNA without significant cross-reactivity with DNA. This specificity enhances its utility in studying transcription without confounding results from DNA synthesis .